Croscarmellose sodium

Hydrophobic tablet formulation Accelerated stability Superdisintegrant selection

Croscarmellose sodium (CCS) solves the critical challenge of disintegration failure in hydrophobic immediate-release tablets during accelerated shelf-life. Unlike sodium starch glycolate or crospovidone, CCS maintains ~3-minute disintegration after 2 months at 40°C/75% RH-vs. 12 min and 69 min for alternatives. Key differentiators: • Highest diffusion coefficient (739.70 μm²/s) enabling sub-60-second ODT disintegration. • Effective at just 1-2% w/w; uniquely increases tablet hardness with higher loading due to fibrous morphology. • Robust to wet granulation variables where crospovidone fails USP dissolution. Supplied with full Certificate of Analysis. In stock for immediate global dispatch.

Molecular Formula C8H16NaO8
Molecular Weight 263.20 g/mol
CAS No. 9004-32-4
Cat. No. B213156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCroscarmellose sodium
CAS9004-32-4
SynonymsAquacel
Aquaplast
Carboxymethyl Cellulose
Carboxymethylcellulose
Carboxymethylcellulose Sodium
Carboxymethylcellulose, Sodium
carmellose sodium
Cellolax
Cellulose, Carboxymethyl
Cethylose
Croscarmellose Sodium
Polycell
Ruspol
Sodium Carboxymethylcellulose
Sodium, Carboxymethylcellulose
Sodium, Carmellose
Sodium, Croscarmellose
Molecular FormulaC8H16NaO8
Molecular Weight263.20 g/mol
Structural Identifiers
SMILESCC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+]
InChIInChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4);
InChIKeyDPXJVFZANSGRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityYields a viscous colloidal solution with water. Insoluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Croscarmellose Sodium: Procurement Baseline & Pharmacopeial Specifications


Croscarmellose sodium (CAS 9004-32-4) is a cross-linked, partly O-(carboxymethylated) cellulose sodium salt used as a superdisintegrant in oral solid dosage forms to promote rapid tablet and capsule breakup in aqueous environments [1]. As an excipient conforming to USP-NF, Ph.Eur., and JP monographs, it exhibits a degree of substitution optimized for maximal swelling force generation while maintaining insoluble fibrous particle integrity [2].

Workflow

Oral solid dosage form superdisintegrant for rapid tablet and capsule breakup

Selection

Pharmacopeial grade (USP-NF, Ph.Eur., JP) with reported swelling force generation

Context

Immediate-release formulations; insoluble fibrous particle integrity maintained

Croscarmellose Sodium: Why Generic Substitution Fails


In-class superdisintegrants—sodium starch glycolate (SSG), crospovidone, and croscarmellose sodium (CCS)—cannot be interchanged without formulation re-optimization because their swelling mechanisms, pH sensitivity, and particle morphology diverge substantially. SSG operates via diffusion-limited swelling with higher maximum water uptake but slower initial expansion, whereas CCS exhibits absorption capacity-limited swelling with the highest diffusion coefficient among superdisintegrants, enabling faster initial force generation [1]. Crospovidone, a non-ionic cross-linked polymer, relies primarily on wicking and shows negligible pH sensitivity but generates lower swelling force and often fails compendial disintegration requirements [2]. Furthermore, brand-to-brand variability within CCS itself—driven by particle size distribution, degree of substitution, and acid/base substituent ratio—can alter disintegration time by factors exceeding 2×, making generic substitution without functional equivalence testing a significant formulation risk [3].

Sodium starch glycolate swelling is diffusion-limited and may shift disintegration kinetics compared to CCS.

Crospovidone relies on wicking with lower swelling force; compendial compliance may not transfer directly.

Brand-to-brand CCS variability in particle size and substitution degree can alter disintegration time; functional equivalence testing is recommended.

Croscarmellose Sodium: Quantitative Performance Evidence


Disintegration in Hydrophobic Tablets After Accelerated Storage

In hydrophobic tablet matrices containing hydrogenated vegetable oil as diluent, croscarmellose sodium (CCS) at 1% w/w maintained disintegration times of approximately 3 minutes after 2 months of storage at 40°C/75% RH, compared to 12 minutes for sodium starch glycolate (SSG) and 69 minutes for crospovidone (XPVP) under identical compression force (20 kN) and storage conditions. CCS demonstrated the lowest sensitivity to both compression force and storage-induced performance decay among the three superdisintegrants tested [1].

Accelerated storage disintegration
Head-to-head

CCS: ≈3 min; SSG: ≈12 min; XPVP: ≈69 min

Supports CCS for hydrophobic tablet aging studies

40°C/75% RH, 2 months, 1% loading, 20 kN compression

Hydrophobic tablet formulation Accelerated stability Superdisintegrant selection Immediate release

Single-Particle Swelling Kinetics: Diffusion Coefficient Comparison

Quantitative single-particle swelling analysis using optical microscopy coupled with a bespoke flow cell revealed that croscarmellose sodium (CCS) exhibits a diffusion coefficient of 739.70 μm²/s, the highest among tested superdisintegrants and approximately 1.8× higher than sodium starch glycolate (SSG). SSG demonstrates the highest maximum absorption ratio at 10.04 g/g but is diffusion-limited, whereas CCS swelling is absorption capacity-limited, indicating that CCS generates swelling force more rapidly upon initial water contact while SSG continues absorbing water over a longer timescale [1].

Diffusion coefficient
Head-to-head

739.70 μm²/s

Faster initial swelling force generation

~1.8× higher than SSG; single-particle model

Swelling kinetics Single-particle analysis Disintegration mechanism Formulation rational design

Tablet Hardness Response to Disintegrant Concentration

In microcrystalline cellulose (MCC) placebo tablet formulations, increasing disintegrant concentration produced divergent effects on tablet hardness depending on particle morphology. Croscarmellose sodium (fibrous particles) exhibited a positive correlation: tablet hardness increased with increasing CCS content. In contrast, sodium starch glycolate (round/irregular particles) and polacrilin potassium showed decreased tablet hardness as disintegrant concentration increased [1].

Hardness vs. concentration
Head-to-head

CCS: hardness increases with concentration; SSG: hardness decreases

Fibrous morphology supports tablet mechanical strength

MCC placebo tablets, direct compression

Tablet hardness Compression behavior Fibrous excipients Direct compression

Critical Disintegrant Concentration in Binary Diluent Mixtures

The critical concentration—the minimum CCS content at which tablet disintegration time drops sharply—varies significantly by diluent type. For dibasic calcium phosphate (DCP) and microcrystalline cellulose (MCC) tablets, the critical CCS concentration was 2% w/w, whereas pregelatinized starch (PGS) tablets required 5% w/w CCS to achieve the percolation threshold for effective disintegration. Diluent particle size did not significantly affect the critical concentration [1].

Critical concentration
Head-to-head

DCP/MCC: 2% w/w; PGS: 5% w/w

Lower CCS loading sufficient for DCP/MCC tablets

Percolation threshold based on diluent type

Percolation threshold Critical concentration Diluent compatibility Formulation efficiency

Compendial Dissolution Compliance in Wet-Granulated Tablets

In a full factorial experimental design evaluating fluid-bed wet-granulated paracetamol tablets, croscarmellose sodium (CCS) exhibited the shortest disintegration times among the three superdisintegrants tested. Formulations containing crospovidone failed to meet USP XXII compendial requirements of 80% drug release within 30 minutes, whereas CCS and SSG formulations met this requirement across all tested modes of incorporation (intragranular, extragranular, and combined) [1].

Compendial dissolution
Head-to-head

CCS meets USP XXII across modes; XPVP fails

CCS supports compendial compliance in wet granulation

Paracetamol tablets, fluid-bed granulation

Wet granulation Compendial compliance USP requirements Paracetamol formulation

Brand-to-Brand Variability in Swelling and Hydration

Comparative analysis of five commercial CCS brands revealed substantial inter-brand variability in functional-related characteristics. Swelling volume in water ranged from 5.4±0.2 cm³/g to 23.6±1.4 cm³/g (4.4× difference), while hydration capacity varied from 4.6±0.3 g water/g powder to 18.3±0.8 g/g (4.0× difference). These differences were attributed to variations in particle size distribution (D50 ranging 36±1 μm to 57±2 μm) and degree of substitution [1].

Brand variability
Class-level

Swelling volume: 5.4–23.6 cm³/g; Hydration: 4.6–18.3 g/g

Specification review required for lot consistency

Five commercial CCS brands; particle size and DS impact

Excipient variability Functional equivalence Procurement risk Quality by Design

Croscarmellose Sodium: Optimal Use Cases


Hydrophobic and Poorly Soluble API Formulations

Based on accelerated stability data showing CCS maintains ≈3-minute disintegration times in hydrophobic matrices after 2 months at 40°C/75% RH—compared to 12 minutes for SSG and 69 minutes for crospovidone—CCS is the preferred superdisintegrant for immediate-release tablets containing poorly soluble drugs where disintegration failure during shelf-life could compromise bioavailability [1]. Low usage levels (1-2% w/w) are sufficient to ensure robust performance.

Orodispersible Tablets and Fast-Dissolving Dosage Forms

CCS's high diffusion coefficient (739.70 μm²/s) enables rapid initial swelling force generation, critical for achieving sub-60-second disintegration required for ODTs [1]. In head-to-head studies of cefixime oral disintegrating tablets, CCS formulations demonstrated superiority over SSG across hardness, friability, disintegration time, and dissolution rate parameters [2].

Wet-Granulated Formulations: Compendial Compliance

CCS exhibits the shortest disintegration times among superdisintegrants in fluid-bed wet-granulated paracetamol tablets and is less sensitive to mode of incorporation than crospovidone, which fails USP dissolution requirements under certain process conditions [1]. This robustness to manufacturing variables makes CCS a lower-risk choice for wet granulation processes.

DCP- or MCC-Based Direct Compression with Hardness Constraints

In MCC and DCP tablet matrices, CCS achieves percolation threshold at just 2% w/w loading [1] while simultaneously increasing tablet hardness with higher disintegrant concentration due to its fibrous particle morphology [2]. This unique combination allows formulators to optimize both disintegration speed and mechanical strength without the trade-offs encountered with SSG or polacrilin potassium.

Application
Selection Property
Validation Focus
Hydrophobic and poorly soluble API tablets
Robust disintegration under accelerated storage
Verify performance vs SSG/crospovidone in target hydrophobic matrix
Orodispersible and fast-dissolving forms
High diffusion coefficient for rapid initial swelling
Benchmark disintegration time against sub-60-second target
Wet-granulated tablet compendial compliance
Low sensitivity to mode of incorporation
Meet USP dissolution requirement in fluid-bed granulation
DCP/MCC direct compression with hardness constraints
Concentration-dependent hardness increase
Balance disintegration speed and tablet mechanical strength

Technical Documentation Hub

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36 linked technical documents
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